molecular formula C22H21ClF2N4OS B2381943 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide CAS No. 1216534-43-8

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2381943
CAS No.: 1216534-43-8
M. Wt: 462.94
InChI Key: YEDCWJQJAFQJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic triazaspiro derivative featuring a 4-chlorophenyl group, a methyl-substituted triazaspiro[4.5]deca-1,3-diene core, and a thioacetamide moiety linked to a 2,5-difluorophenyl substituent. Its molecular formula is C₂₅H₂₄ClF₂N₄OS, with an average mass of 509.0 g/mol and a monoisotopic mass of 508.128 Da. The structural complexity arises from the spirocyclic system, which imposes conformational rigidity, and the strategic placement of halogen atoms (Cl, F) to modulate electronic and steric properties.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-18-12-16(24)6-7-17(18)25/h2-7,12H,8-11,13H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDCWJQJAFQJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach involves the use of palladium-catalyzed decarboxylation reactions to construct the spirocyclic framework . The reaction conditions often include room temperature and the use of vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as flash column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C22H22ClF2N4OSC_{22}H_{22}ClF_{2}N_{4}OS with a molecular weight of approximately 445.0 g/mol. The structure includes:

  • A triazaspirodecadienyl moiety , which contributes to its unique chemical properties.
  • A chlorophenyl group that may enhance biological interactions.
  • A difluorophenyl acetamide substructure that could influence pharmacokinetic properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines. Notably, compounds structurally akin to this one have shown percent growth inhibitions (PGIs) exceeding 75% against multiple cancer types, including ovarian and lung cancers .

Enzyme Inhibition

The compound has potential as an inhibitor for specific enzymes involved in critical biological pathways. For example, related compounds have been noted for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, suggesting that this compound might also affect bacterial virulence factors. This could have implications for developing new antimicrobial agents.

Neuroprotective Effects

Emerging studies suggest that compounds with similar configurations may exert neuroprotective effects. The presence of nitrogen-containing heterocycles in the structure is often associated with neuroactivity and could lead to applications in treating neurodegenerative diseases.

Anticancer Activity Case Study

A study conducted on a related compound demonstrated significant tumor growth inhibition in xenograft models by targeting specific signaling pathways involved in cancer progression. This suggests that 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide could similarly affect tumor biology and warrants further investigation into its anticancer mechanisms.

Antimicrobial Effects Case Study

Research involving structurally similar compounds showed promising antimicrobial activity against various pathogens. These findings indicate that this compound may also possess broad-spectrum antimicrobial properties worth exploring in future studies.

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : Both compounds require advanced spirocyclic synthesis techniques, but the target compound’s fluorination introduces challenges in regioselectivity and purification.
  • Optimization Strategies :
    • Replace 8-methyl with cyclopropyl to enhance metabolic stability.
    • Explore hybrid structures combining fluorine and methyl groups for balanced pharmacokinetics.

Biological Activity

The compound 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide is a novel organic molecule characterized by its complex structure and potential biological activities. It features a triazaspiro framework, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound based on recent research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClF2N4SC_{22}H_{22}ClF_{2}N_{4}S, with a molecular weight of 445.0 g/mol. Its structure includes significant functional groups that contribute to its biological activity:

  • Triazaspirodecadienyl core : Imparts unique reactivity.
  • Chlorophenyl substituent : Enhances interaction with biological targets.
  • Difluorophenyl acetamide moiety : Potentially increases lipophilicity and binding affinity.

Synthesis

The synthesis of this compound typically involves multiple steps using solvents like dimethylformamide (DMF) and strong bases such as sodium hydride. The synthetic route may be optimized for yield and cost-effectiveness through modern techniques like continuous flow reactors .

Preliminary studies suggest that this compound interacts with specific molecular targets within biological pathways. These interactions may affect various physiological processes:

  • Protein Binding : The compound may exhibit high affinity for certain proteins or enzymes due to its unique structural features.
  • Enzyme Inhibition : It may inhibit key enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Acetylcholinesterase Inhibition : Compounds with similar structural motifs have shown promising acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment . The potential role of this compound in this context remains to be explored.
  • Antitumor Activity : Related triazaspiro compounds have demonstrated selective cytotoxicity against various human tumor cell lines . The unique spiro structure may contribute to enhanced antitumor activity.
  • Molecular Docking Studies : Computational studies are ongoing to elucidate the binding interactions between this compound and target proteins. Such studies can predict the pharmacological profile and therapeutic potential .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-2-methyl derivativesContains chlorophenyl groupLacks triazaspiro structure
1,3,8-Triazaspiro[4.5]decane derivativesSimilar spiro structureDifferent functional groups affecting reactivity
2-(4-Chlorophenyl)-3-methyl derivativesShares chlorophenyl groupDifferent core structure

Q & A

Basic: What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic triazaspiro core. A common approach includes:

  • Step 1 : Cyclization reactions to construct the 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold, often using ketone or amine precursors under acidic or basic conditions .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Step 3 : Thioacetamide linkage formation through a thiol-alkylation reaction between a mercapto intermediate and a chloroacetamide derivative, optimized at 60–80°C in polar aprotic solvents like DMF .
  • Purification : Recrystallization from ethanol-dioxane mixtures or column chromatography to achieve >95% purity .

Basic: How is the compound’s structure validated post-synthesis?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks, with aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyls (δ ~170 ppm) as key signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 507.12) .
  • X-ray Crystallography : For unambiguous confirmation of spirocyclic geometry and substituent positions, if single crystals are obtained .

Basic: What preliminary biological assays are recommended for activity screening?

Initial evaluation includes:

  • Kinase Inhibition Assays : Use ATP-coupled luminescence assays to test inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure IC50 values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition at 48–72 hours .

Advanced: How can synthetic routes be optimized for higher yield and scalability?

Advanced optimization strategies include:

  • Design of Experiments (DOE) : Statistical screening (e.g., Taguchi methods) to identify critical parameters (temperature, solvent, catalyst loading) .
  • Flow Chemistry : Continuous-flow systems to improve reaction control and reduce side products in thioacetamide coupling steps .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to enhance regioselectivity and reduce reaction time .

Advanced: How to resolve contradictions in reported biological activity data?

Address discrepancies through:

  • Substituent Effect Analysis : Compare bioactivity of analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) to identify structure-activity relationships (SAR) .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., PDB) to validate target interactions .

Advanced: What computational methods predict the compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding poses in kinase ATP-binding pockets (e.g., PDB ID 3II) .
  • QSAR Modeling : Train models on spirocyclic acetamide datasets to predict IC50 values for untested targets .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

Advanced: How to assess metabolic stability for preclinical development?

  • Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) at 37°C, followed by LC-MS/MS to quantify parent compound depletion over 60 minutes .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities .
  • Metabolite Identification : HRMS/MS fragmentation patterns to detect hydroxylated or dehalogenated metabolites .

Advanced: What strategies enable regioselective functionalization of the spirocyclic core?

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogen or nitro group introduction .
  • Protecting Group Chemistry : Temporarily mask the acetamide moiety with tert-butyl groups during electrophilic substitutions .
  • Photoredox Catalysis : Visible-light-mediated C–H activation to install aryl or alkyl groups at inert positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.